molecular formula C9H10N4O2 B12966695 Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B12966695
M. Wt: 206.20 g/mol
InChI Key: SJCCCHBKMGTLQX-UHFFFAOYSA-N
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Description

Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing triazolopyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the Dimroth rearrangement, which is a process of isomerization of heterocycles involving the relocation of heteroatoms .

Industrial Production Methods

Industrial production methods for ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involve large-scale synthesis using the aforementioned methods. The use of microwave irradiation is particularly advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development .

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H10N4O2/c1-2-15-8(14)6-3-4-13-7(5-6)11-12-9(13)10/h3-5H,2H2,1H3,(H2,10,12)

InChI Key

SJCCCHBKMGTLQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NN=C(N2C=C1)N

Origin of Product

United States

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